molecular formula C12H21NO5 B13050668 (R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid

(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid

Cat. No.: B13050668
M. Wt: 259.30 g/mol
InChI Key: PNHILSYMESMDIU-SECBINFHSA-N
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Description

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, along with appropriate bases and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine ring may interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-(Methoxycarbonyl)morpholin-3-YL)propanoic acid
  • ®-3-(4-(Ethoxycarbonyl)morpholin-3-YL)propanoic acid
  • ®-3-(4-(Isopropoxycarbonyl)morpholin-3-YL)propanoic acid

Uniqueness

®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is unique due to the presence of the bulky tert-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in protecting reactive sites during multi-step synthesis processes.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

PNHILSYMESMDIU-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O

Origin of Product

United States

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